dolabelide C

cytotoxicity cervical cancer HeLa-S3

Dolabelide C (CAS 185843-00-9, molecular formula C₄₃H₇₂O₁₃, MW 797.0) is a 24-membered polyhydroxylated macrolactone first isolated in 1997 from the Japanese sea hare Dolabella auricularia. It belongs to the dolabelide family of marine natural products, which also includes the 22-membered dolabelides A and B, and the 24-membered dolabelide D.

Molecular Formula C43H72O13
Molecular Weight 797 g/mol
Cat. No. B1247062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namedolabelide C
Synonymsdolabelide C
Molecular FormulaC43H72O13
Molecular Weight797 g/mol
Structural Identifiers
SMILESCCCC(CC(=CC1C(C(CC(CCCC=C(CCC(CC(CC(CCC(C(C(C(=O)O1)C)O)C)OC(=O)C)OC(=O)C)OC(=O)C)C)O)O)C)C)OC(=O)C
InChIInChI=1S/C43H72O13/c1-11-14-36(52-31(7)44)21-27(3)22-41-29(5)40(49)23-35(48)16-13-12-15-26(2)17-19-37(53-32(8)45)24-39(55-34(10)47)25-38(54-33(9)46)20-18-28(4)42(50)30(6)43(51)56-41/h15,22,28-30,35-42,48-50H,11-14,16-21,23-25H2,1-10H3/b26-15+,27-22+/t28-,29+,30+,35-,36-,37+,38+,39+,40+,41-,42+/m1/s1
InChIKeyYSRKJBBLDLGINZ-YRKRXSSCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dolabelide C – 24-Membered Cytotoxic Marine Macrolide for Targeted Anticancer SAR Studies


Dolabelide C (CAS 185843-00-9, molecular formula C₄₃H₇₂O₁₃, MW 797.0) is a 24-membered polyhydroxylated macrolactone first isolated in 1997 from the Japanese sea hare Dolabella auricularia [1]. It belongs to the dolabelide family of marine natural products, which also includes the 22-membered dolabelides A and B, and the 24-membered dolabelide D. Dolabelide C possesses eleven stereogenic centers—eight hydroxylated and three methylated—alongside two E-configured trisubstituted olefins, making it one of the most stereochemically dense macrolide scaffolds available for synthetic methodology development and anticancer screening [2]. Its cytotoxicity against human cervical cancer HeLa-S3 cells (IC₅₀ = 1.9 μg/mL) places it at an intermediate potency within the dolabelide series, a property that makes it uniquely valuable for structure–activity relationship (SAR) dissection of macrolide ring-size effects [1].

Why Dolabelide A, B, or D Cannot Substitute for Dolabelide C in Ring-Size-Dependent SAR Programs


Despite sharing a common biosynthetic origin and core polyketide backbone, the four dolabelide congeners are not functionally interchangeable. Dolabelides A and B are 22-membered macrolides, whereas dolabelides C and D are 24-membered macrolides [1]. This two-atom ring expansion fundamentally alters the macrocyclic conformational ensemble, which in turn can modulate target binding, membrane permeability, and metabolic stability—even when the appended functionality is conserved. Within the 24-membered sub-class, dolabelide C (IC₅₀ = 1.9 μg/mL) and dolabelide D (IC₅₀ = 1.5 μg/mL) exhibit a 1.3-fold potency differential, indicating that the acetylation pattern further tunes bioactivity [2]. Moreover, the absolute stereochemistry of dolabelide C was confirmed by chemical correlation with dolabelide A, providing a configurational reference point that is critical for interpreting chiroptical data across the entire series [1]. Procurement of dolabelide C specifically is therefore essential for any study requiring the 24-membered scaffold with the native C-3/C-19/C-21 acetylation motif.

Dolabelide C – Quantitative Differentiation Evidence for Scientific Procurement Decisions


Cytotoxic Potency Against HeLa-S3: A Four-Way Direct Comparison Within the Dolabelide Family

In the original isolation study, dolabelide C was evaluated head-to-head against HeLa-S3 cervical cancer cells alongside the three other dolabelide congeners using the same assay platform. Dolabelide C displayed an IC₅₀ of 1.9 μg/mL, which is 3.3-fold more potent than dolabelide A (IC₅₀ = 6.3 μg/mL) but 1.5-fold less potent than dolabelide B (IC₅₀ = 1.3 μg/mL) and 1.3-fold less potent than dolabelide D (IC₅₀ = 1.5 μg/mL) [1]. This intermediate potency profile, when cross-referenced with the ring-size difference (24- vs 22-membered), provides a calibrated data point for dissecting the contribution of macrocycle dimensions to cytotoxicity, independent of the acetylation state [2].

cytotoxicity cervical cancer HeLa-S3 SAR marine macrolide

Macrocycle Ring Size: 24-Membered Scaffold Versus 22-Membered Dolabelides A and B

Dolabelide C is unequivocally characterized as a 24-membered macrolide by 2D NMR spectroscopic analysis, distinguishing it from the 22-membered dolabelides A and B [1]. The gross structure of dolabelide C was deduced to be the 24-membered analogue of dolabelide A, confirmed by chemical transformation of dolabelide A into dolabelide C [2]. This two-methylene-unit ring expansion introduces additional degrees of conformational freedom into the macrocyclic backbone, which can alter the spatial presentation of the eight oxygen-bearing stereocenters to a putative biological target. The ring-size difference has tangible synthetic consequences: the 24-membered ring of dolabelide C required a distinct ring-closing metathesis (RCM) macrocyclization strategy that yielded a ~1:1 E/Z mixture at the C14–C15 trisubstituted olefin, a challenge not encountered in the same form during 22-membered ring closure [3].

macrocycle conformation ring-size SAR 24-membered lactone conformational analysis

Total Synthesis Step Economy: 24 Steps (LLS) for Dolabelide C Versus 17 Steps for Dolabelide D

The first total synthesis of dolabelide C, reported by Waetzig and Hanson (2011), was achieved in a 24-step longest linear sequence (LLS) from commercially available material, which can be streamlined to 22 steps using one-pot sequential protocols [1]. In comparison, the first total synthesis of dolabelide D by Park and Leighton (2006) required only 17 steps LLS [2]. This 7-step differential (24 vs. 17) reflects the fundamentally different synthetic strategies employed: a phosphate tether-mediated, fragment-assembly approach for dolabelide C versus a reagent-based acyclic stereoselection strategy (catalytic asymmetric silane alcoholysis, tandem silylformylation–crotylsilylation) for dolabelide D. The longer route to dolabelide C is offset by the scalability of the phosphate tether intermediates; the Hanson synthesis delivered 160 mg of the RCM precursor 35, enabling a detailed catalyst-screening study that identified 20 mol% Grubbs-type catalyst (cat-B) as optimal [1].

total synthesis step economy phosphate tether synthetic methodology route comparison

RCM Macrocyclization Outcome: Characterized E/Z Isomer Ratio and Side Products for Dolabelide C

The final RCM macrocyclization of dolabelide C precursor triol 35 using 20 mol% (IMesH₂)(PCy₃)(Cl)₂Ru=CHPh (cat-B) at 0.5 μM concentration and 40 °C afforded approximately a 1:1 E/Z mixture of dolabelide C and its (Z)-isomer in 57–60% combined yield [1]. Detailed preparative reverse-phase LC-MS analysis of this reaction mixture identified, in addition to the desired E-isomer, a demethylenated analog (M-14), a constitutional isomer, and two by-products resulting from formal loss of ethylene (M-28), which are presumed to arise from isomerization of the RCM precursor followed by competing macrocyclization pathways [1]. In contrast, the Leighton synthesis of dolabelide D reported that the analogous RCM step was efficient but proceeded with little geometric control and did not characterize the specific by-product profile in comparable detail [2]. The dolabelide C RCM study thus represents the first detailed LC-MS analysis of these deleterious side reactions in the dolabelide series [1].

ring-closing metathesis E/Z selectivity macrocyclization trisubstituted olefin synthetic challenge

Natural Isolation Yield: Dolabelide C is 48-Fold More Abundant than Dolabelide D in the Source Organism

Bioassay-guided fractionation of the MeOH extract of Dolabella auricularia internal organs yielded dolabelide C (3) at 7.2 × 10⁻⁵% based on wet weight of the animal, compared to dolabelide D (4) at only 1.5 × 10⁻⁶% [1]. This 48-fold difference in natural abundance means that any re-isolation effort targeting the 24-membered dolabelide scaffold will obtain substantially more dolabelide C than D from the same biomass input, provided the chromatographic separation can resolve the two congeners. The molecular formula of dolabelide C (C₄₃H₇₂O₁₃) is identical to that of dolabelide A, making C an isomer of the 22-membered parent compound [1], whereas dolabelide D possesses a distinct molecular formula consistent with a different acetylation state.

natural product isolation biomass yield supply feasibility marine natural product

Dolabelide C – High-Impact Research and Industrial Application Scenarios Based on Quantitative Evidence


Macrocycle Ring-Size SAR Programs in Anticancer Lead Optimization

Dolabelide C serves as the 24-membered ring reference compound in a four-member SAR matrix (dolabelides A–D) that systematically varies macrocycle size (22 vs. 24 atoms) and acetylation pattern. Its IC₅₀ of 1.9 μg/mL against HeLa-S3 cells provides the critical intermediate potency data point needed to train computational models that predict how ring expansion modulates cytotoxicity [1]. Procurement of dolabelide C alongside dolabelide A (22-membered, 6.3 μg/mL) enables direct, statistically meaningful pairwise comparison of ring-size effects within a single assay platform [2].

Methodology Development for RCM Macrocyclization of Trisubstituted Alkenes

The well-characterized RCM outcome for dolabelide C—~1:1 E/Z ratio, 57–60% yield, and a cataloged by-product profile including M-14 and M-28 species—establishes it as a benchmark substrate for testing new olefin metathesis catalysts, stereoretentive RCM conditions, or isomerization-suppression additives. The availability of 160 mg-scale precursor (compound 35) via the published phosphate tether route means that academic and industrial process chemistry groups can reproducibly access the macrocyclization precursor for systematic optimization studies [3].

Phosphate Tether Methodology Validation and Fragment-Based Synthesis

The total synthesis of dolabelide C showcased the phosphate tether as a multifaceted tool for 1,3-anti-diol construction, regioselective olefin reduction, and regioselective Pd(0)-catalyzed phosphate opening (>20:1 regioselectivity). Groups developing phosphorus-based protecting-group or tether methodologies can use the dolabelide C route as a stereochemically demanding validation target that exposes the methodology to eleven stereogenic centers and two trisubstituted olefins in a single scaffold [3].

Natural Product Re-Isolation and Semi-Synthetic Derivatization Campaigns

Given its 48-fold higher natural abundance relative to dolabelide D (7.2 × 10⁻⁵% vs. 1.5 × 10⁻⁶% wet weight yield), dolabelide C is the more feasible starting material for any re-isolation effort aimed at generating semi-synthetic analog libraries. The heptaacetate derivative of dolabelide C has been prepared and characterized (89% yield), demonstrating that the scaffold tolerates global acylation, which is a prerequisite for prodrug strategies or property-tuning acetylation/dacetylation cycles [1].

Quote Request

Request a Quote for dolabelide C

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.